The synthesis of Lonaprisan involves several key steps that include the introduction of specific substituents at defined positions on the steroid nucleus. A notable method involves the use of copper-catalyzed reactions to introduce an 11β-substituent, which is critical for its biological activity.
The synthetic pathway typically includes:
The molecular structure of Lonaprisan can be described as a modified steroid framework. Its structure features:
The chemical formula for Lonaprisan is CHFNO, with a molecular weight of approximately 408.43 g/mol. The presence of fluorine atoms contributes to its lipophilicity and metabolic stability .
Lonaprisan participates in several chemical reactions during its synthesis and metabolism:
The reactions involved in its synthesis are crucial for achieving the desired pharmacological profile necessary for effective therapeutic use.
Lonaprisan acts primarily as an antagonist at the progesterone receptor, inhibiting its activation by natural ligands such as progesterone. This antagonistic action disrupts downstream signaling pathways involved in cell proliferation and survival in hormone-dependent cancers.
The mechanism can be summarized as follows:
Lonaprisan exhibits several notable physical and chemical properties:
These properties are vital for understanding how Lonaprisan behaves in biological systems and its potential formulation into effective drug products.
Lonaprisan has been investigated primarily for its applications in oncology:
Lonaprisan (chemical name: (8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one) is a steroidal antiprogestogen with the molecular formula C28H29F5O3 and a molecular weight of 508.53 g/mol [1] [5] [6]. It functions as a high-affinity, silent antagonist of the progesterone receptor (PR), binding both PR-A and PR-B isoforms with equal potency [4] [6].
Lonaprisan’s binding affinity is driven by three critical modifications:
These features collectively yield a dissociation constant (Kd) in the low-nanomolar range, significantly reducing agonist "flipping" (conversion to partial agonist activity) under cellular stress [4] [6].
Table 1: Structural Determinants of Lonaprisan’s PR Binding Affinity
Structural Feature | Chemical Group | Role in PR Binding |
---|---|---|
C11β position | Pentafluoroethyl (‒CF2CF3) | Enhances hydrophobic interactions; prevents agonist conversion under PKA activation |
C4 position | 4-Acetylphenyl (C6H4COCH3) | Stabilizes antagonist conformation via van der Waals forces |
C17β position | Hydroxyl (‒OH) | Hydrogen bonding with Gln725 of PR |
Progesterone receptor antagonists are classified into three types based on coregulator recruitment and transcriptional behavior:
Lonaprisan inhibits progesterone-dependent gene overexpression by disrupting PR interactions with progesterone response elements (PREs). Key effects include:
This occurs via lonaprisan’s induction of a PR conformation that cannot recruit coactivators like SRC-1 or CBP/p300 [4].
Lonaprisan triggers G0/G1 cell-cycle arrest and senescence in PR-positive breast cancer cells (T47D lineage) through p21-dependent and p53-independent pathways [4]:
Table 2: Transcriptional Targets of Lonaprisan in Breast Cancer Models
Gene Target | Function | Regulation by Lonaprisan | Biological Outcome |
---|---|---|---|
p21 | CDK inhibitor | ↑ 5-fold via Sp1/PR complex | G0/G1 arrest; senescence |
Bax | Proapoptotic Bcl-2 member | ↑ 3-fold | Mitochondrial apoptosis pathway |
Casp7 | Executioner caspase | ↑ 2.5-fold | DNA fragmentation |
Plp1 | Myelin synthesis | ↓ 80% | Reduced cellular differentiation |
Table 3: Classification of Progesterone Receptor Antagonists
Antagonist Type | Example | PR-DNA Binding | Coregulator Recruitment | Agonist Conversion |
---|---|---|---|---|
Type I | Onapristone | Yes | Corepressors (e.g., NCoR) | No |
Type II | Mifepristone | No | Mixed coactivators/repressors | Yes (under PKA) |
Type III | Lonaprisan | No | None | No |
Table 4: Synonyms for Lonaprisan
Synonym | Source |
---|---|
ZK 230211 | Bayer development code |
BAY86-5044 | Bayer catalog number |
ZK-PRA | Scientific literature |
211254-73-8 | CAS registry number |
EVT-273532 | EvitaChem catalog number |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7